molecular formula C11H16N2O4 B7785586 methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7785586
M. Wt: 240.26 g/mol
InChI Key: MYNQDNVSRXRREG-UHFFFAOYSA-N
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Description

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O4 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl 4-bromobutyrate under basic conditions to introduce the ethoxy-oxobutyl group. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate
  • Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate

Uniqueness

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4C_{11}H_{16}N_{2}O_{4} and features a five-membered pyrazole ring, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to active or allosteric sites on enzymes, leading to altered enzyme conformation and activity. This mechanism is crucial for its potential applications in treating inflammatory diseases and cancers.

Anticancer Properties

Research indicates that this compound may inhibit specific cancer cell lines by disrupting mitotic spindle formation. In studies involving centrosome-amplified cancer cells, treatment with this compound resulted in increased multipolarity during mitosis, which is detrimental to cancer cell viability. For instance, a study demonstrated that at a concentration of 15 μM, the compound induced a 21% increase in multipolar mitoses in DLD1 colon cancer cells with amplified centrosomes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes involved in inflammatory pathways suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation. The exact pathways and targets are still under investigation, but preliminary data support its role as an enzyme inhibitor.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study Objective Findings
Study AEvaluate anticancer effectsInduced multipolarity in cancer cells, leading to increased cell death at 15 μM concentration .
Study BInvestigate anti-inflammatory potentialDemonstrated inhibition of key inflammatory enzymes, suggesting therapeutic applications.
Study CMechanistic studies on enzyme interactionIdentified binding sites on target enzymes, confirming the compound's role as an inhibitor .

Comparison with Related Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Compound Biological Activity Unique Features
This compoundAnticancer, anti-inflammatorySpecific substitution pattern enhances potency
Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylateModerate anticancer activityDifferent ring structure reduces effectiveness
Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylateLimited anti-inflammatory effectsLacks the ethoxy group essential for activity

Properties

IUPAC Name

methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQDNVSRXRREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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